molecular formula C31H19Cl3N2O2 B11264424 17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11264424
M. Wt: 557.8 g/mol
InChI Key: PGLWGQQLNAGQAS-UHFFFAOYSA-N
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Description

17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting with the preparation of the chlorophenyl and dichlorophenyl precursors. These precursors undergo a series of reactions, including imination and cyclization, under controlled conditions to form the final pentacyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of chlorophenyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include other pentacyclic structures with chlorophenyl and dichlorophenyl groups. 17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its specific arrangement of these groups and the resulting chemical properties. Similar compounds include:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H19Cl3N2O2

Molecular Weight

557.8 g/mol

IUPAC Name

17-(2-chlorophenyl)-1-[(2,3-dichlorophenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C31H19Cl3N2O2/c32-21-12-5-6-15-24(21)36-29(37)26-25-17-8-1-3-10-19(17)31(27(26)30(36)38,20-11-4-2-9-18(20)25)16-35-23-14-7-13-22(33)28(23)34/h1-16,25-27H

InChI Key

PGLWGQQLNAGQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NC6=C(C(=CC=C6)Cl)Cl)C(=O)N(C4=O)C7=CC=CC=C7Cl

Origin of Product

United States

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